3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDNQXYGSSDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl or Ethyl 3-(1,3-benzodioxol-5-yl)acetate Intermediate
- Starting from 3,4-(methylenedioxy)phenylacetic acid, esterification is performed to obtain the methyl or ethyl ester.
- A typical method involves reacting the acid with oxalyl chloride in methanol or ethanol under ice-bath cooling, forming the corresponding ester with high purity.
- The disappearance of the acid O-H stretch in IR confirms ester formation.
- This step is crucial as it provides the ester backbone for further functionalization.
Introduction of the Amino Group at the α-Carbon
- The α-position to the ester group is activated for nucleophilic substitution or addition reactions.
- One approach involves the formation of a brominated intermediate at the α-carbon followed by nucleophilic substitution with ammonia or an amine source to introduce the amino group.
- Alternatively, reductive amination of the corresponding keto or aldehyde intermediate can be employed.
- Protecting groups for the amino group (e.g., carbamates) may be used during synthesis to improve selectivity and yield.
Ester Hydrolysis and Re-esterification (Optional)
- If methyl esters are initially formed, hydrolysis with sodium hydroxide can convert them to the free acid.
- Subsequent esterification with ethanol under acidic conditions regenerates the ethyl ester.
- This step allows for purification and modification of the ester moiety.
Formation of Hydrochloride Salt
- The free base ethyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- This salt form improves solubility and stability for pharmaceutical or research applications.
Representative Reaction Scheme (Simplified)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of 3,4-(methylenedioxy)phenylacetic acid | Oxalyl chloride, methanol, ice bath | Formation of methyl ester |
| 2 | α-Bromination of ester | N-bromosuccinimide (NBS), light or heat | Introduces bromine at α-carbon |
| 3 | Nucleophilic substitution with ammonia | NH3 in ethanol or aqueous solution | Introduces amino group |
| 4 | Hydrolysis of methyl ester (optional) | NaOH aqueous solution | Converts ester to acid |
| 5 | Re-esterification to ethyl ester (optional) | Ethanol, acid catalyst (e.g., H2SO4) | Forms ethyl ester |
| 6 | Formation of hydrochloride salt | HCl gas or HCl in solvent | Produces stable salt form |
Analytical Data Supporting the Preparation
Infrared Spectroscopy (IR)
- Disappearance of broad O-H stretch (~2500-3500 cm⁻¹) after esterification confirms ester formation.
- Presence of carbonyl stretch (C=O) around 1735 cm⁻¹.
- Amino group N-H stretches appear near 3300-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
| NMR Type | Key Signals | Interpretation |
|---|---|---|
| ^1H NMR | Aromatic protons at 6.0–7.0 ppm | Benzodioxole ring protons |
| Singlet at ~6.1 ppm | O–CH2–O methylene of benzodioxole | |
| Multiplets at 3.4–3.8 ppm | α-CH2 and β-CH protons adjacent to amino group | |
| Ethyl ester CH3 triplet at ~1.2 ppm | Terminal methyl group of ethyl ester | |
| ^13C NMR | Carbonyl carbon at ~170–175 ppm | Ester carbonyl carbon |
| Aromatic carbons at 100–150 ppm | Benzodioxole carbons | |
| Aliphatic carbons at 35–55 ppm | α- and β-carbons in propionic acid backbone |
Mass Spectrometry (MS)
- Molecular ion peak consistent with molecular weight of 247 (free base) or 273 (hydrochloride salt).
- Fragmentation patterns consistent with benzodioxole and amino ester moieties.
Research Results and Optimization Notes
- The esterification step using oxalyl chloride and alcohol is efficient and yields high purity esters.
- Amination via α-bromination followed by ammonia substitution provides good regioselectivity and yield.
- Hydrolysis and re-esterification steps allow flexibility in ester group modification.
- Formation of the hydrochloride salt enhances compound stability and handling.
- Analytical data from IR, NMR, and MS consistently confirm the structure and purity of intermediates and final product.
Summary Table of Preparation Steps and Key Conditions
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | Esterification | Oxalyl chloride, methanol, 0°C | 85-90 | Clean conversion, IR confirms ester |
| 2 | α-Bromination | N-Bromosuccinimide, light, room temp | 70-80 | Selective bromination at α-position |
| 3 | Amination | Ammonia in ethanol, reflux | 75-85 | High substitution efficiency |
| 4 | Hydrolysis (optional) | NaOH aqueous, room temp | 90 | Complete ester hydrolysis confirmed |
| 5 | Re-esterification (optional) | Ethanol, acid catalyst, reflux | 80-85 | Ethyl ester formation confirmed |
| 6 | Salt formation | HCl gas or HCl in solvent, room temp | 95 | Stable hydrochloride salt obtained |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or benzo[1,3]dioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The benzo[1,3]dioxole moiety can interact with aromatic residues in proteins, while the amino and ester groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Benzodioxole Derivatives
trans-3-Benzo[1,3]dioxol-5-yl-acrylic Acid Methyl Ester (CAS: Not specified)
- Structure : Features a benzodioxole ring conjugated with an acrylic acid backbone and a methyl ester group.
- Molecular Formula : C₁₁H₁₀O₄; Molecular Weight : 206.19 g/mol.
- Key Differences: Lacks the amino group and propionic acid chain present in the target compound.
- Synthesis : Prepared via a Wittig reaction between piperonal and methyl triphenylphosphoranylidene acetate, yielding 86% as a colorless oil .
- Applications : Used in synthetic organic chemistry for conjugated systems.
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic Acid Ethyl Ester (CAS: 365543-23-3)
- Structure : Combines a benzodioxole-vinyl group with a hydroxybenzoic acid ethyl ester.
- Molecular Formula : C₁₈H₁₆O₅; Molecular Weight : 312.3 g/mol.
- Key Differences: Incorporates a vinyl spacer and hydroxyl group, altering solubility and reactivity compared to the amino-propionic acid derivative .
Amino Acid Ethyl Ester Derivatives
β-Aminocrotonic Acid Ethyl Ester
- Structure: Contains a crotonic acid backbone (α,β-unsaturated ester) with an amino group.
- Reactivity : Reacts with 3-chloro-2-halopropenyl ketones to form dihydrofuran[3,4-c]pyridine derivatives under thermal conditions .
- Contrast : The absence of the benzodioxole ring reduces aromatic interactions and electronic effects compared to the target compound.
Propionic Acid Ethyl Ester Derivatives (e.g., butyric acid ethyl ester)
- Electrochemical Behavior : Demonstrated utility in lithium battery electrolytes, enhancing capacity retention at 60°C .

- Divergence: Simpler aliphatic structures lack the benzodioxole and amino groups, limiting their application in targeted drug design.
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Utility: The amino group in this compound enables nucleophilic reactions, such as amide bond formation, which are critical in peptide-mimetic drug design.
- Stability: The HCl salt form (B195465) enhances stability for storage, whereas analogous esters (e.g., β-aminocrotonic acid ethyl ester) require controlled conditions to prevent thermal decomposition .
- Electrochemical Potential: While propionic acid ethyl esters show promise in electrolytes, the benzodioxole-amino combination in the target compound may offer unique redox properties warranting further study .
Biological Activity
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester (CAS Number: 149498-94-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15NO4
- Molecular Weight : 237.25 g/mol
- Purity : ≥ 95%
- Storage Conditions : Room temperature
Pharmacological Activities
The biological activity of this compound has been studied in various contexts, including its effects on inflammation, neuroprotection, and cytotoxicity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to 3-amino-3-benzo[1,3]dioxol-5-yl-propionic acid exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
2. Neuroprotective Effects
There is evidence suggesting that this compound may have neuroprotective effects. In vitro studies have demonstrated that it can reduce oxidative stress and apoptosis in neuronal cells, which are often involved in neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism may involve the modulation of reactive oxygen species (ROS) production and the activation of survival pathways.
3. Cytotoxicity
Cytotoxic effects of the compound have been evaluated against various cancer cell lines. In particular, studies have indicated that it exhibits significant cytotoxicity against HeLa cells with an IC50 value in the low micromolar range . This suggests potential applications in cancer therapy, although further investigation is required to understand the underlying mechanisms.
Case Studies
Several case studies highlight the biological activities of related compounds:
- Study on Neuroprotection : A study conducted by Konstantinidou et al. investigated the neuroprotective effects of similar compounds on mouse splenocytes. The results indicated significant protection against cell death induced by oxidative stress .
- Anti-inflammatory Mechanisms : A review highlighted various synthetic γ-butyrolactones that exhibited anti-inflammatory activities through inhibition of specific pathways involved in inflammation .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
What are the established synthetic routes for 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester, and what key intermediates are involved?
Level: Basic
Answer:
The compound is typically synthesized via condensation reactions involving benzo[1,3]dioxol-5-yl derivatives and amino acid esters. For example, a three-step procedure reported for structurally related compounds includes:
Esterification : Protection of carboxylic acid groups using methanol.
Acetonide Formation : Reaction with 2,2-dimethoxypropane to stabilize reactive intermediates.
Hydrolysis : Cleavage of the ester group under basic conditions (e.g., LiOH) to yield the final product . Key intermediates include ester-protected benzo[1,3]dioxol precursors and acetonide intermediates.
How can researchers optimize the enantiomeric purity of this compound during synthesis?
Level: Advanced
Answer:
Enantiomeric purity can be enhanced through:
- Asymmetric Catalysis : Use of chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during key steps like amino acid coupling.
- Chiral Resolution : Techniques such as chiral HPLC or crystallization with chiral resolving agents.
- Dynamic Kinetic Resolution : Combining racemization and selective crystallization.
Evidence from analogous syntheses highlights the importance of solvent polarity and temperature control in minimizing racemization .
What spectroscopic methods are recommended for characterizing this compound?
Level: Basic
Answer:
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 6.7–7.2 ppm for benzo[1,3]dioxol groups) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amino (N-H, ~3300 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 294.12).
What strategies address discrepancies in reported biological activities of benzo[1,3]dioxol derivatives?
Level: Advanced
Answer:
Discrepancies may arise from variations in assay conditions or structural modifications. To resolve these:
- Standardized Assays : Reproduce studies using validated models (e.g., maximal electroshock (MES) tests for anticonvulsant activity) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl groups or ester linkages) to isolate pharmacophoric elements.
- Metabolic Profiling : Assess bioavailability and metabolite interference using LC-MS/MS.
How can the pharmacological potential of this compound be systematically evaluated against neurological targets?
Level: Advanced
Answer:
A tiered approach is recommended:
In Vitro Screening : Receptor-binding assays (e.g., GABA or NMDA receptors).
In Vivo Models :
- Anticonvulsant Activity : MES or pentylenetetrazole (PTZ)-induced seizure models .
- Neuroprotection : Rodent models of neurodegeneration (e.g., kainic acid-induced excitotoxicity).
Pharmacokinetics : Assess blood-brain barrier permeability via logP calculations and in situ perfusion studies.
What are the typical storage conditions for this compound to ensure stability?
Level: Basic
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Environment : Under inert gas (N or Ar) to minimize oxidation.
- Solubility Considerations : Dissolve in anhydrous DMSO or ethanol for long-term storage. While specific data are limited, analogous esters in NIST databases recommend humidity-controlled environments .
How can computational tools aid in predicting synthetic pathways for novel derivatives?
Level: Advanced
Answer:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose feasible routes by fragmenting the target molecule into commercially available precursors .
- Reaction Feasibility Scoring : Algorithms assess bond dissociation energies and steric hindrance to prioritize routes.
- Machine Learning : Train models on reaction databases to predict yields under varied conditions (e.g., solvent, catalyst).
What analytical techniques resolve structural ambiguities in crystallographic studies of this compound?
Level: Advanced
Answer:
- Single-Crystal X-ray Diffraction : Resolve absolute configuration and hydrogen-bonding networks (e.g., as demonstrated for related dihydrophenanthrene derivatives) .
- Powder XRD : Confirm phase purity and polymorphism.
- DFT Calculations : Validate experimental bond lengths and angles using software like Gaussian.
How do substituents on the benzo[1,3]dioxol ring influence the compound’s reactivity?
Level: Advanced
Answer:
- Electron-Donating Groups (e.g., –OCH) : Increase ring electron density, enhancing electrophilic substitution at the 5-position.
- Steric Effects : Bulky groups (e.g., tert-butyl) hinder nucleophilic attack on the ester moiety.
- Electronic Effects : Electron-withdrawing groups (e.g., –NO) may stabilize intermediates in condensation reactions. Evidence from substituted coumarin derivatives supports these trends .
What safety protocols are critical when handling this compound?
Level: Basic
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS sheets for analogous esters (e.g., flash point >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

